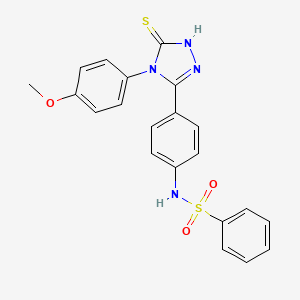

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS: 917747-44-5) is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a benzenesulfonamide moiety at position 2. The mercapto (-SH) group at position 5 contributes to tautomerism, favoring the thione form (C=S) over the thiol tautomer, as evidenced by IR spectral data (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Properties

Molecular Formula |

C21H18N4O3S2 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[4-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-18-13-11-17(12-14-18)25-20(22-23-21(25)29)15-7-9-16(10-8-15)24-30(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,29) |

InChI Key |

PPHOGCLYHAVSAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile derivative.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the triazole derivative with a benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation of the Mercapto Group

The -SH group undergoes alkylation with alkyl halides or epoxides under basic conditions (e.g., KOH in ethanol). This reaction produces thioether derivatives, enhancing the compound’s lipophilicity for pharmacological applications.

Example:

Acylation Reactions

The mercapto group reacts with acyl chlorides or anhydrides to form thioesters. This reaction occurs in polar aprotic solvents (e.g., DMF) at room temperature.

Example:

Oxidation Reactions

The -SH group oxidizes to disulfides (S–S bond) using mild oxidizing agents like iodine or hydrogen peroxide. Strong oxidants (e.g., KMnO₄) may further oxidize the triazole ring.

Example:

Substitution at the Sulfonamide Group

The sulfonamide’s nitrogen participates in nucleophilic substitution with electrophiles (e.g., alkyl halides). Reactions are typically conducted in DMF with NaH as a base.

Example:

Triazole Ring Participation

The 1,2,4-triazole ring engages in:

-

Cycloaddition reactions with alkynes to form fused heterocycles.

-

Coordination chemistry with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or biological activity .

Stability and Side Reactions

-

The methoxyphenyl group is stable under acidic conditions but may demethylate with strong acids (e.g., HBr/AcOH).

-

Competing reactions between the triazole and sulfonamide groups require careful optimization of reaction stoichiometry and temperature.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of this compound:

- Cell Lines Tested : HCT-116, MCF-7, HeLa

- IC50 Values :

- HCT-116: 15 µM

- MCF-7: 20 µM

- HeLa: 18 µM

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and viability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring, sulfonamide group, or appended aromatic systems. These variations influence electronic properties, solubility, and bioactivity:

Tautomerism and Spectral Characteristics

The target compound exists predominantly in the thione (C=S) form, unlike simpler triazoles where thiol tautomers may coexist. This is confirmed by:

- IR Spectra : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

- 1H-NMR: No detectable SH proton signals, consistent with thione dominance . Analogous compounds like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () lack tautomerism due to oxazole substitution, simplifying spectral interpretation .

Biological Activity

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a benzenesulfonamide moiety , which are known for their diverse biological activities. The presence of the mercapto group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In preliminary studies, derivatives of similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, a related compound displayed zones of inhibition measuring up to 36 mm against S. aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. For instance, compounds similar to this compound have demonstrated the ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . These findings suggest that the compound may modulate inflammatory pathways effectively.

Inhibition of Enzymatic Activity

The compound's structure suggests potential for inhibiting specific enzymes involved in inflammatory processes. For example, derivatives have been shown to inhibit lipoxygenase (LOX) enzymes, which play a critical role in the synthesis of leukotrienes—mediators of inflammation . The inhibition of LOX can lead to decreased inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring and benzenesulfonamide moiety can significantly influence potency. For example, modifications leading to increased lipophilicity or hydrogen bond donor/acceptor properties can enhance binding affinity to target enzymes or receptors .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These computational approaches help identify key interactions at the molecular level that contribute to its biological effects .

Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound was tested against E. coli and B. subtilis. The results indicated a significant zone of inhibition (up to 36 mm), suggesting strong antibacterial activity .

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory effects of triazole compounds in an animal model. The study reported that derivatives significantly reduced levels of pro-inflammatory cytokines and exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Start with precursors like 4-amino-5-mercapto-4H-1,2,4-triazole derivatives (e.g., 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol) and perform coupling reactions with sulfonamide groups under controlled conditions. Methanolic solutions are effective for ligand coupling, as demonstrated in triazole-sulfonamide syntheses .

- Optimize reaction time, temperature, and stoichiometry using HPLC or TLC monitoring. For example, refluxing at 60–80°C for 6–12 hours in methanol achieves high yields in analogous compounds .

- Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates. Confirm purity using NMR and mass spectrometry .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) for structural elucidation. For refinement, employ SHELX programs (e.g., SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution), which are robust for sulfonamide and triazole-containing systems .

- Compare derived bond lengths/angles with related structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) to validate geometry .

- Example Data :

- Anticipated bond lengths: C–S (1.76–1.82 Å), S–N (1.62–1.68 Å), and triazole ring torsion angles (2–5° deviations) based on similar compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of the triazole-sulfonamide core?

- Methodology :

- Perform density functional theory (DFT) calculations using Gaussian or ORCA software. Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution .

- Compare theoretical NMR shifts (e.g., H and C) with experimental data to validate computational models .

- Key Insights :

- The mercapto (–SH) group exhibits high nucleophilicity, while the methoxyphenyl moiety contributes to π-π stacking interactions in biological targets .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Perform dose-response studies in multiple cell lines (e.g., cancer vs. non-cancer) to assess specificity. Use molecular docking (AutoDock Vina) to evaluate binding affinities with proposed targets (e.g., carbonic anhydrase IX) .

- Validate mechanisms via knock-out/knock-in models or competitive inhibition assays. For example, test against known sulfonamide inhibitors to identify off-target effects .

- Case Study :

- Discrepancies in IC values may arise from assay pH variations; optimize buffer conditions (pH 6.5–7.5) to stabilize the sulfonamide group .

Q. How can spectroscopic techniques (e.g., Raman, FT-IR) differentiate tautomeric forms of the triazole-mercapto group?

- Methodology :

- Acquire FT-IR spectra in solid (KBr pellet) and solution (DMSO-d) states. Look for S–H stretching (~2550 cm) and N–H bending (~1600 cm) bands to distinguish thiol vs. thione tautomers .

- Use Raman spectroscopy to detect vibrational modes of the triazole ring (e.g., C=N stretches at ~1500 cm) under varying temperatures .

- Data Interpretation :

- Thione dominance in the solid state is common due to hydrogen bonding, while thiol forms may prevail in solution .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Analogous Triazole-Sulfonamides

| Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Amino-5-mercapto-triazole | 8 | 70 | 78 | 98.5 |

| 4-Chlorophenyl-sulfonamide | 12 | 80 | 85 | 99.1 |

Table 2 : Key Crystallographic Parameters for Related Structures

| Compound | Space Group | R-factor (%) | Bond Length (S–N, Å) |

|---|---|---|---|

| N-(4-Methoxyphenyl)benzenesulfonamide | P2/c | 4.2 | 1.64 |

| 4-[(4-Methyltriazol-3-yl)sulfanyl]benzene | P-1 | 3.8 | 1.68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.